![molecular formula C24H23N5O4 B2565764 8-(2,4-dimethoxyphenyl)-3-ethyl-1-methyl-7-phenyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione CAS No. 896296-50-7](/img/structure/B2565764.png)
8-(2,4-dimethoxyphenyl)-3-ethyl-1-methyl-7-phenyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
The compound “8-(2,4-dimethoxyphenyl)-3-ethyl-1-methyl-7-phenyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione” is a complex organic molecule that contains several functional groups and rings. It belongs to the class of purines, which are heterocyclic aromatic organic compounds that consist of a pyrimidine ring fused to an imidazole ring. Purines, including substituted purines, have a wide range of biological activities and are components of many important biomolecules, such as DNA and RNA.
Synthesis Analysis
The synthesis of such a compound would likely involve multiple steps, starting with the formation of the purine core, followed by various substitutions to add the different functional groups. The exact synthetic route would depend on the specific reactivity and compatibility of the different functional groups.Molecular Structure Analysis
The molecular structure of this compound would be characterized by techniques such as nuclear magnetic resonance (NMR) spectroscopy, mass spectrometry, and X-ray crystallography. These techniques can provide information about the arrangement of atoms in the molecule and the nature of the chemical bonds.Chemical Reactions Analysis
The reactivity of this compound would be influenced by the different functional groups present in the molecule. For example, the imidazole and pyrimidine rings in the purine core might be involved in various acid-base reactions, while the methoxy and phenyl groups might undergo electrophilic aromatic substitution reactions.Physical And Chemical Properties Analysis
The physical and chemical properties of this compound, such as its solubility, melting point, and stability, would be influenced by the different functional groups present in the molecule. These properties could be measured using various analytical techniques.Aplicaciones Científicas De Investigación
Analytical Methodologies
Analytical methodologies, such as high-performance thin-layer chromatography (HPTLC) and high-performance liquid chromatography (HPLC), play a critical role in the quantification, identification, and characterization of complex organic molecules, including pharmaceuticals like linagliptin. These methods are essential for ensuring the purity, stability, and efficacy of pharmaceutical compounds (Rode & Tajne, 2021).
Synthetic Biology Applications
In synthetic biology, the development of unnatural base pairs, such as imidazo[5',4':4.5]pyrido[2,3-d]pyrimidines, demonstrates the innovative approaches to expanding the genetic code. These efforts aim to create novel organisms with unique abilities or to produce specific compounds, potentially including complex organic molecules for therapeutic uses (Saito-Tarashima & Minakawa, 2018).
Medicinal Chemistry
The scaffold of hydantoin and its derivatives, such as imidazolidine-2,4-dione, is highlighted for its significant role in drug discovery, demonstrating the importance of specific chemical structures in developing new therapeutic agents. These scaffolds are utilized for their biological and pharmacological activities in various therapeutic areas (Shaikh et al., 2023).
Antioxidant Capacity Assays
Research on antioxidant capacity assays, including those based on ABTS and DPPH radicals, is crucial for evaluating the antioxidant properties of compounds. These assays are vital for understanding the potential health benefits and therapeutic applications of compounds with antioxidant activities (Ilyasov et al., 2020; Munteanu & Apetrei, 2021).
Organic Light-Emitting Diodes (OLEDs)
The development of materials for OLED applications, such as the BODIPY-based materials, showcases the intersection of organic chemistry and materials science. This research aims to create efficient, durable, and versatile materials for electronic and photonic applications, reflecting the broad potential applications of complex organic molecules (Squeo & Pasini, 2020).
Safety And Hazards
The safety and hazards associated with this compound would depend on its reactivity and biological activity. It would be important to handle this compound with appropriate safety precautions, especially if it is biologically active.
Direcciones Futuras
Further studies could be conducted to explore the potential applications of this compound, such as its use as a pharmaceutical drug or a chemical probe for biological research. These studies could involve in vitro and in vivo assays to evaluate its biological activity, as well as further synthetic work to optimize its properties.
Please note that this is a general analysis based on the classes of compounds and functional groups present in the molecule. The exact properties and reactivity of this specific compound could vary. For a more detailed and accurate analysis, experimental studies would be needed.
Propiedades
IUPAC Name |
6-(2,4-dimethoxyphenyl)-2-ethyl-4-methyl-7-phenylpurino[7,8-a]imidazole-1,3-dione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H23N5O4/c1-5-27-22(30)20-21(26(2)24(27)31)25-23-28(20)14-18(15-9-7-6-8-10-15)29(23)17-12-11-16(32-3)13-19(17)33-4/h6-14H,5H2,1-4H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YYLJTPHWJGJWHU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C(=O)C2=C(N=C3N2C=C(N3C4=C(C=C(C=C4)OC)OC)C5=CC=CC=C5)N(C1=O)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H23N5O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
445.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
8-(2,4-dimethoxyphenyl)-3-ethyl-1-methyl-7-phenyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![4-[(Z)-2-(2,4-dichlorophenyl)ethenyl]-2-(3-fluoro-4-iodophenyl)pyrimidine](/img/structure/B2565682.png)

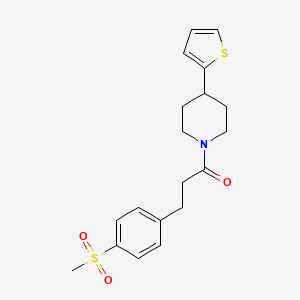
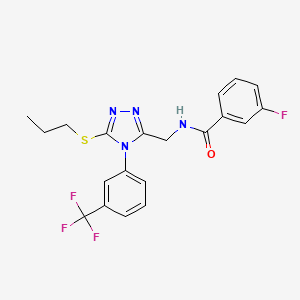
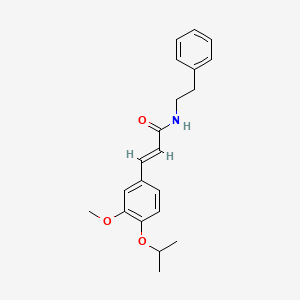
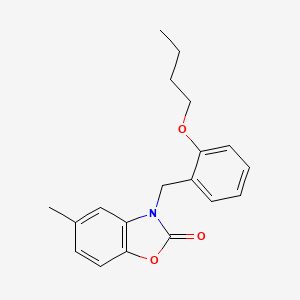
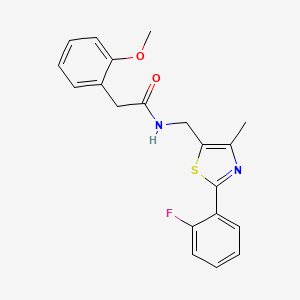

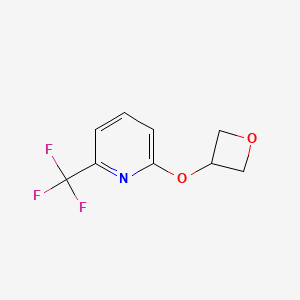
![N-(5-ethyl-1,3,4-thiadiazol-2-yl)-4-[(5Z)-5-[(3-methoxyphenyl)methylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]butanamide](/img/structure/B2565696.png)
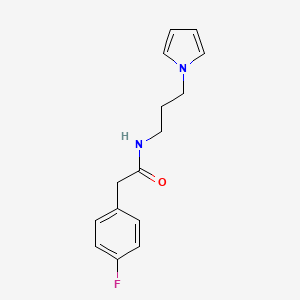
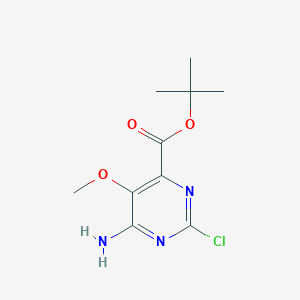
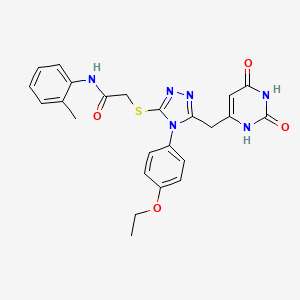
![3-(benzo[d][1,3]dioxol-5-ylmethyl)-2-(((3-(3,5-dimethoxyphenyl)-1,2,4-oxadiazol-5-yl)methyl)thio)quinazolin-4(3H)-one](/img/structure/B2565704.png)